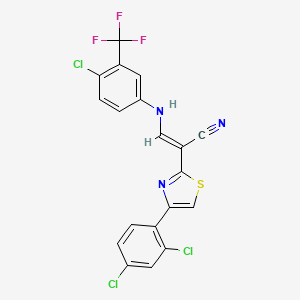
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H9Cl3F3N3S and its molecular weight is 474.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H14ClF3N2S, with a molecular weight of approximately 396.83 g/mol. The structure features a thiazole ring, a phenyl group with trifluoromethyl and chloro substituents, and an acrylonitrile moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Properties
Thiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The electron-withdrawing groups such as chloro and trifluoromethyl enhance their interaction with microbial targets.
3. Anticonvulsant Effects
Some studies have demonstrated that thiazole-based compounds can exhibit anticonvulsant properties in animal models. This activity is often attributed to their ability to modulate neurotransmitter systems and ion channels.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Chloro and Trifluoromethyl Substituents: These groups significantly enhance the lipophilicity and reactivity of the compound, improving its interaction with biological targets.
- Thiazole Ring: Essential for maintaining biological activity; modifications on this ring can lead to variations in potency.
- Acrylonitrile Moiety: This part of the structure is crucial for the compound's ability to participate in nucleophilic attacks, contributing to its anticancer properties.
Case Studies
1. Anticancer Activity Study
In a study conducted by Evren et al. (2019), thiazole derivatives were synthesized and tested against A549 lung adenocarcinoma cells. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer effects.
2. Antimicrobial Testing
A series of thiazole derivatives were evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was found to enhance antibacterial activity, with some compounds achieving MIC values below 10 µg/mL.
Data Tables
| Activity Type | Cell Line / Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | A549 | < 10 µM | Evren et al., 2019 |
| Antimicrobial | Staphylococcus aureus | 5 µg/mL | Internal Study |
| Anticonvulsant | Picrotoxin-induced model | 20 mg/kg | PMC9268695 |
Properties
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl3F3N3S/c20-11-1-3-13(16(22)5-11)17-9-29-18(28-17)10(7-26)8-27-12-2-4-15(21)14(6-12)19(23,24)25/h1-6,8-9,27H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJPNASPXXMFBU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl3F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














